N-(adamantan-1-yl)sulfamoyl azide
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Overview
Description
N-(adamantan-1-yl)sulfamoyl azide is a compound that features an adamantane core structure, which is known for its stability and unique three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(adamantan-1-yl)sulfamoyl azide can be synthesized through a series of chemical reactions involving adamantane derivatives. One common method involves the reaction of adamantane with sulfonyl azide under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)sulfamoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Sodium azide is commonly used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution: Formation of various substituted adamantane derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonyl derivatives.
Scientific Research Applications
N-(adamantan-1-yl)sulfamoyl azide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral properties, particularly against dengue virus.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)sulfamoyl azide involves its interaction with biological targets through its azide and adamantane groups. The azide group can participate in click chemistry reactions, while the adamantane core provides stability and enhances the compound’s ability to interact with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Similar in structure but with additional benzamide functionality.
Adamantane derivatives: Compounds like amantadine and rimantadine share the adamantane core but differ in functional groups.
Uniqueness
N-(adamantan-1-yl)sulfamoyl azide is unique due to its combination of the adamantane core with the sulfamoyl azide group, providing a distinct set of chemical and biological properties that are not found in other adamantane derivatives .
Properties
CAS No. |
33713-04-1 |
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Molecular Formula |
C10H16N4O2S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
1-(azidosulfonylamino)adamantane |
InChI |
InChI=1S/C10H16N4O2S/c11-13-14-17(15,16)12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6H2 |
InChI Key |
RQCOUDGAKFIKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
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